![molecular formula C15H16O2 B13979989 [1,1'-Biphenyl]-4-ol, 4'-propoxy- CAS No. 127972-28-5](/img/structure/B13979989.png)
[1,1'-Biphenyl]-4-ol, 4'-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-ol, 4’-propoxy-: is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group (-OH) at the 4-position and the other phenyl ring is substituted with a propoxy group (-OCH2CH2CH3) at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-propoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid is used.
Introduction of Propoxy Group: The propoxy group can be introduced through an etherification reaction, where a suitable alkylating agent such as propyl bromide (C3H7Br) is used in the presence of a base.
Industrial Production Methods: Industrial production methods for [1,1’-Biphenyl]-4-ol, 4’-propoxy- may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation and etherification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-propoxy- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully hydrogenated biphenyl derivative.
Substitution: The compound can undergo substitution reactions where the hydroxyl or propoxy groups are replaced by other functional groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Fully hydrogenated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-propoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the propoxy group, making it less hydrophobic and potentially less effective in certain applications.
[1,1’-Biphenyl]-4-propoxy-: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and potentially altering its biological activity.
Uniqueness:
Properties
CAS No. |
127972-28-5 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-propoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
MJVRFNMOKXNNAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


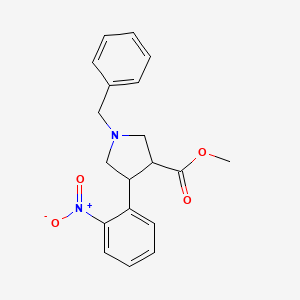
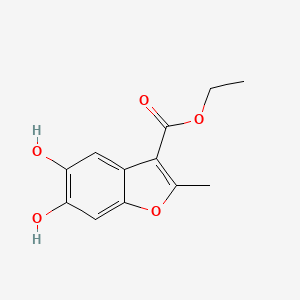
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)

![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)

![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
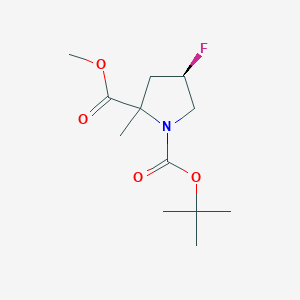

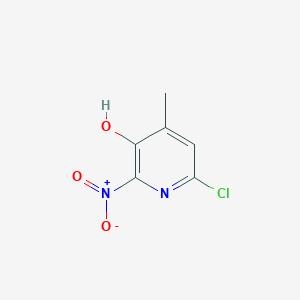
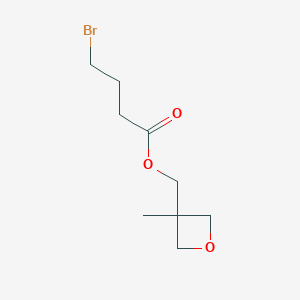
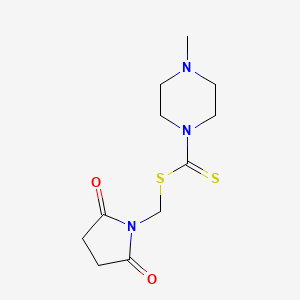
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)
